
クラリスロマイシンN-オキシド
説明
Clarithromycin N-oxide is a derivative of clarithromycin, a macrolide antibiotic widely used to treat various bacterial infectionsIt is an important analytical standard and impurity reference material in pharmaceutical research .
科学的研究の応用
Antibacterial Activity
Clarithromycin N-oxide exhibits antibacterial properties that can be beneficial in treating infections caused by resistant strains of bacteria. Studies have shown that it can enhance the efficacy of other antibiotics. For instance, a study indicated that co-administration of clarithromycin with linezolid in multidrug-resistant tuberculosis patients significantly increased linezolid serum exposure, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant infections .
Biofilm Inhibition
Recent research highlighted clarithromycin's ability to inhibit biofilm formation in Salmonella Typhimurium. The study demonstrated that clarithromycin N-oxide could disrupt established biofilm structures, which are often resistant to conventional antibiotics, thus presenting a novel approach to combat biofilm-associated infections . The concentration-dependent effects observed indicate its potential as an adjunct therapy in managing biofilm-related infections.
Wastewater Treatment
Clarithromycin N-oxide has been identified as a significant transformation product of clarithromycin during wastewater treatment processes. Its occurrence and fate in treatment plants have been studied to understand the degradation pathways of macrolide antibiotics . The insights gained from these studies are crucial for developing strategies to mitigate the environmental impact of pharmaceutical contaminants.
Analytical Reference Material
Due to its stability and presence as a metabolite, clarithromycin N-oxide serves as an analytical reference material in environmental monitoring and pharmaceutical analysis. It is utilized to assess the degradation of clarithromycin and other macrolides in various matrices, including wastewater and biological samples .
Data Table: Summary of Applications
Study on Linezolid Interaction
A clinical study involving patients with multidrug-resistant tuberculosis demonstrated that co-administration of clarithromycin significantly increased linezolid exposure levels, thereby enhancing its antibacterial effect without severe adverse effects . This finding underscores the potential use of clarithromycin N-oxide in combination therapies.
Biofilm Disruption Study
In another investigation, researchers explored the effects of clarithromycin on biofilm formation by Salmonella Typhimurium. They found that treatment with clarithromycin led to significant changes in cell aggregation and structure, indicating its potential role in managing biofilm-related infections .
作用機序
Target of Action
Clarithromycin N-oxide, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, Clarithromycin N-oxide interferes with the process of protein synthesis in bacteria .
Mode of Action
The interaction of Clarithromycin N-oxide with the 50S ribosomal subunit inhibits the peptidyl transferase activity. This inhibition interferes with the translocation of amino acids during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin N-oxide may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Biochemical Pathways
Clarithromycin N-oxide affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to incorrect protein assembly or termination of protein synthesis . This disruption can affect various downstream processes that depend on these proteins, ultimately inhibiting bacterial growth or killing the bacteria .
Pharmacokinetics
The primary metabolic pathways for Clarithromycin N-oxide are oxidative N-demethylation and hydroxylation, which are saturable, resulting in nonlinear kinetics . The principal metabolite of Clarithromycin N-oxide is the 14-hydroxy derivative, which is mainly excreted with the parent drug via urinary mechanisms .
Result of Action
The molecular effect of Clarithromycin N-oxide’s action is the disruption of protein synthesis in bacteria, leading to incorrect protein assembly or termination of protein synthesis . On a cellular level, this results in inhibited growth or death of the bacteria .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of Clarithromycin N-oxide. For instance, the concentration of the chemical agent and the temperature at which the agent is being used can affect its antimicrobial action . Moreover, pollutants such as heavy metals and microplastics can exacerbate antimicrobial contamination and the spread of antimicrobial resistance .
生化学分析
Biochemical Properties
Clarithromycin N-oxide interacts with various enzymes and proteins. It has been found to have a significant impact on the mixed function oxidase system in hepatic microsomes of rats . It also influences the hydroxylation of testosterone at multiple positions, indicating its role in steroid metabolism .
Cellular Effects
Clarithromycin N-oxide has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to improve the hydrogen peroxide-induced oxidant/antioxidant imbalance in human small airway epithelial cells by increasing Nrf2 mRNA expression . This suggests that Clarithromycin N-oxide can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Clarithromycin N-oxide involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound .
Temporal Effects in Laboratory Settings
Over time, the effects of Clarithromycin N-oxide can change in laboratory settings. It has been observed that long-term treatment with low-dose Clarithromycin N-oxide can improve the oxidant/antioxidant imbalance caused by hydrogen peroxide in human small airway epithelial cells . This suggests that Clarithromycin N-oxide has long-term effects on cellular function observed in in vitro studies .
Metabolic Pathways
Clarithromycin N-oxide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes to form its active metabolite, 14-hydroxyclarithromycin . This process involves interactions with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of clarithromycin N-oxide involves the oxidation of clarithromycin. One common method includes dissolving clarithromycin in a 50% acetonitrile solution, followed by the addition of hydrogen peroxide solution under controlled temperature conditions (50-60°C). The reaction proceeds with stepwise addition of hydrogen peroxide to control the reaction progress and minimize by-product formation. The reaction mixture is then subjected to water-bath drying to remove residual hydrogen peroxide, and the product is purified by recrystallization using water as a solvent .
Industrial Production Methods: Industrial production of clarithromycin N-oxide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The stepwise addition of hydrogen peroxide and controlled temperature conditions are crucial to achieving a high transformation rate and reducing impurities .
化学反応の分析
Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly reactive in the presence of oxidizing agents like hydrogen peroxide and reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol is commonly used to oxidize clarithromycin to its N-oxide form.
Reduction: Reducing agents can convert clarithromycin N-oxide back to clarithromycin or other derivatives.
Substitution: The macrolide scaffold allows for various substitutions at different positions, leading to the formation of different derivatives.
Major Products Formed: The primary product of the oxidation reaction is clarithromycin N-oxide. Other derivatives can be formed depending on the specific reagents and conditions used in the reactions .
類似化合物との比較
Clarithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.
Azithromycin: A related macrolide with a broader spectrum of activity.
Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its biological activity and stability. It serves as an important impurity reference material, helping to ensure the quality and safety of clarithromycin-based pharmaceuticals .
生物活性
Clarithromycin N-oxide is a metabolite derived from the antibiotic clarithromycin, a macrolide antibiotic widely used for its antibacterial properties. This article explores the biological activity of Clarithromycin N-oxide, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Clarithromycin
Clarithromycin is known for its broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria, atypical pathogens, and some anaerobes. It is primarily bacteriostatic but can exhibit bactericidal properties depending on the concentration and organism involved . The drug is metabolized in the liver, predominantly by the CYP3A4 enzyme, leading to several active metabolites, including Clarithromycin N-oxide .
Formation and Characteristics of Clarithromycin N-oxide
Clarithromycin N-oxide is formed through the oxidation of clarithromycin. This transformation can significantly alter its biological activity. The compound is characterized by a dimethylamino group, which is essential for the binding of macrolide antibiotics to their targets . The formation of the N-oxide can inactivate clarithromycin's antibacterial properties, as evidenced by studies showing that this metabolite does not effectively inhibit bacterial growth in certain conditions .
Antimicrobial Activity
Clarithromycin N-oxide exhibits reduced antimicrobial activity compared to its parent compound. Research indicates that while clarithromycin effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Mycobacterium avium, its N-oxide form shows diminished efficacy against these organisms . In particular, studies have demonstrated that the N-oxide form fails to suppress the growth of Pseudomonas putida, highlighting its reduced biological effectiveness .
Pharmacokinetics
The pharmacokinetic profile of Clarithromycin N-oxide differs from that of clarithromycin. While clarithromycin has a half-life of approximately 3-4 hours and is well absorbed, the kinetics of its N-oxide metabolite are less well characterized. However, it is known that the presence of clarithromycin can influence the pharmacokinetics of other drugs, such as voriconazole, suggesting potential interactions when administered together .
Case Studies
-
Protective Effects in Hypoxia
A study investigated the protective effects of clarithromycin in a rat model subjected to hypoxia-reperfusion injury. While this study primarily focused on clarithromycin, it provides insights into how its metabolites may influence oxidative stress responses in tissues . The implications for clarithromycin N-oxide's role in such conditions remain an area for further exploration. -
Antibiofilm Activity Against Salmonella
Research has shown that clarithromycin exhibits antibiofilm activity against Salmonella typhimurium. Although this study primarily addressed clarithromycin itself, it raises questions about whether its metabolites like N-oxide could similarly affect biofilm formation and bacterial virulence factors . Further studies are warranted to explore these dynamics.
Comparative Table: Biological Activity
Property | Clarithromycin | Clarithromycin N-oxide |
---|---|---|
Antimicrobial Spectrum | Broad (gram-positive/negative) | Limited; reduced activity |
Mechanism of Action | Binds to 50S ribosomal subunit | Inactive; altered binding |
Half-life | 3-4 hours | Not well characterized |
Pharmacokinetics | Affected by CYP3A4 metabolism | Potential interactions with other drugs |
Bioactivity in Studies | Effective against multiple pathogens | Limited evidence; requires further study |
特性
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPFIWYMNONLJ-KCBOHYOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891488 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118074-07-0 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。